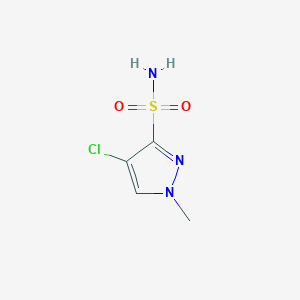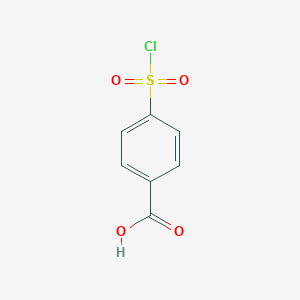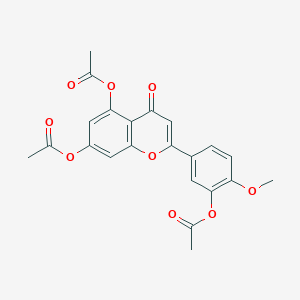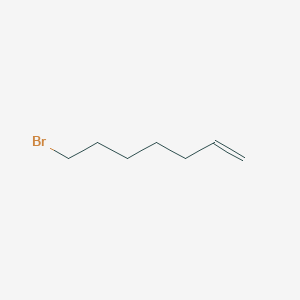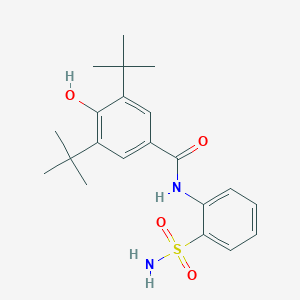
3,5-Bis-(1,1-dimethylethyl)-4-hydroxy-N-(2-sulfamoylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis-(1,1-dimethylethyl)-4-hydroxy-N-(2-sulfamoylphenyl)benzamide, also known as BHT-920, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfamoylphenylbenzamide compounds and has been studied for its potential therapeutic applications in various fields.
Mecanismo De Acción
The mechanism of action of 3,5-Bis-(1,1-dimethylethyl)-4-hydroxy-N-(2-sulfamoylphenyl)benzamide is not fully understood. However, studies have suggested that it exerts its antitumor effects by inhibiting cell proliferation and inducing apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth. In terms of its neuroprotective effects, this compound has been shown to reduce oxidative stress and inflammation in the brain by activating the Nrf2/ARE pathway, which is a cellular defense mechanism against oxidative stress. Additionally, this compound has been shown to modulate the renin-angiotensin-aldosterone system, which plays a crucial role in regulating blood pressure and cardiovascular function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. Additionally, this compound has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the inflammatory response. In terms of its physiological effects, this compound has been shown to reduce blood pressure and improve endothelial function in animal models of hypertension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3,5-Bis-(1,1-dimethylethyl)-4-hydroxy-N-(2-sulfamoylphenyl)benzamide in lab experiments is its potent antitumor activity against various cancer cell lines. It also has neuroprotective and cardiovascular protective effects, which make it a promising candidate for therapeutic applications. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful dosing and monitoring. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 3,5-Bis-(1,1-dimethylethyl)-4-hydroxy-N-(2-sulfamoylphenyl)benzamide. One area of research could be to investigate its potential use in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Another area of research could be to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, more studies are needed to investigate its potential use in the treatment of cardiovascular diseases, such as atherosclerosis and hypertension.
Métodos De Síntesis
3,5-Bis-(1,1-dimethylethyl)-4-hydroxy-N-(2-sulfamoylphenyl)benzamide can be synthesized through a multi-step reaction process. The first step involves the reaction between 2-sulfamoylphenylamine and t-Butyl isocyanate to form N-(2-sulfamoylphenyl)-N-(1,1-dimethylethyl)carbamate. This intermediate is then reacted with 4-hydroxybenzoyl chloride to form this compound.
Aplicaciones Científicas De Investigación
3,5-Bis-(1,1-dimethylethyl)-4-hydroxy-N-(2-sulfamoylphenyl)benzamide has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and cardiovascular diseases. Studies have shown that this compound exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been studied for its potential use in treating cardiovascular diseases, such as atherosclerosis and hypertension.
Propiedades
Número CAS |
150457-37-7 |
|---|---|
Fórmula molecular |
C21H28N2O4S |
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
3,5-ditert-butyl-4-hydroxy-N-(2-sulfamoylphenyl)benzamide |
InChI |
InChI=1S/C21H28N2O4S/c1-20(2,3)14-11-13(12-15(18(14)24)21(4,5)6)19(25)23-16-9-7-8-10-17(16)28(22,26)27/h7-12,24H,1-6H3,(H,23,25)(H2,22,26,27) |
Clave InChI |
BAZFLSWMBISWAI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)NC2=CC=CC=C2S(=O)(=O)N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)NC2=CC=CC=C2S(=O)(=O)N |
Otros números CAS |
150457-37-7 |
Sinónimos |
3,5-bis-(1,1-dimethylethyl)-4-hydroxy-N-(2-sulfamoylphenyl)benzamide 3,5-DHSB |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



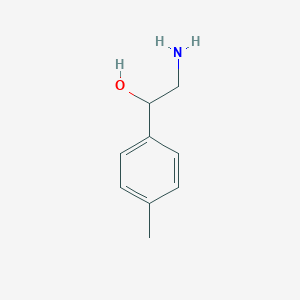
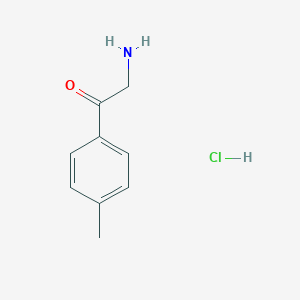
![[12-(4-Ethylphenyl)dodecyl] 2-nitrophenyl ether](/img/structure/B130182.png)

